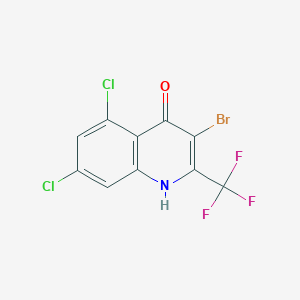

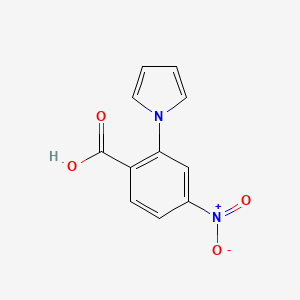

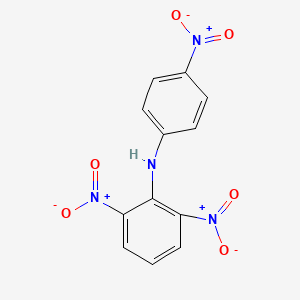

![molecular formula C8H14O2 B13762274 [(E)-4-methylpent-2-en-2-yl] acetate CAS No. 7255-62-1](/img/structure/B13762274.png)

[(E)-4-methylpent-2-en-2-yl] acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

[(E)-4-methylpent-2-en-2-yl] acetate, also known as α-tocopheryl acetate or vitamin E acetate, is a form of vitamin E. It is an ester of acetic acid and α-tocopherol, which is a fat-soluble antioxidant. This compound is widely used in dermatological products due to its stability and ability to penetrate the skin, where it is converted to free tocopherol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-4-methylpent-2-en-2-yl] acetate involves the esterification of α-tocopherol with acetic anhydride. The reaction is typically catalyzed by strong acid-type styrene cation exchange resin and hydrogen bromide. The process includes Friedel-Crafts alkylation of isophytol and trimethylhydroquinone, followed by dehydration to form six-membered rings, generating free vitamin E. This free vitamin E is then esterified with acetic anhydride to produce stable vitamin E acetate .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The catalysts used in the reaction can be recycled multiple times, making the process more efficient and cost-effective. The final product is purified and packaged under inert conditions to prevent oxidation .

Chemical Reactions Analysis

Types of Reactions

[(E)-4-methylpent-2-en-2-yl] acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Hydrolysis: Typically performed using dilute sulfuric acid or hydrochloric acid under reflux conditions.

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Major Products

Hydrolysis: α-Tocopherol and acetic acid.

Oxidation: Tocopheryl quinone.

Scientific Research Applications

[(E)-4-methylpent-2-en-2-yl] acetate has numerous applications in scientific research:

Mechanism of Action

The primary mechanism of action of [(E)-4-methylpent-2-en-2-yl] acetate involves its conversion to α-tocopherol in the skin. α-Tocopherol acts as a potent antioxidant by scavenging free radicals and protecting cell membranes from oxidative damage. It reacts with peroxyl radicals to form a stable, low-energy radical, tocopheroxyl, which does not propagate further radical reactions . This antioxidant activity is crucial in preventing lipid peroxidation and maintaining cellular integrity .

Comparison with Similar Compounds

Similar Compounds

α-Tocopherol: The free form of vitamin E, which is more reactive but less stable than its acetate ester.

γ-Tocopherol: Another form of vitamin E with different antioxidant properties and biological activities.

Tocopheryl succinate: An ester of α-tocopherol with succinic acid, used for its enhanced stability and different biological effects.

Uniqueness

[(E)-4-methylpent-2-en-2-yl] acetate is unique due to its stability and ability to penetrate the skin, where it is converted to the active form, α-tocopherol. This makes it particularly valuable in topical formulations for skincare and dermatological applications .

Properties

CAS No. |

7255-62-1 |

|---|---|

Molecular Formula |

C8H14O2 |

Molecular Weight |

142.20 g/mol |

IUPAC Name |

[(E)-4-methylpent-2-en-2-yl] acetate |

InChI |

InChI=1S/C8H14O2/c1-6(2)5-7(3)10-8(4)9/h5-6H,1-4H3/b7-5+ |

InChI Key |

AJSUZBXPHHWOHA-FNORWQNLSA-N |

Isomeric SMILES |

CC(C)/C=C(\C)/OC(=O)C |

Canonical SMILES |

CC(C)C=C(C)OC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

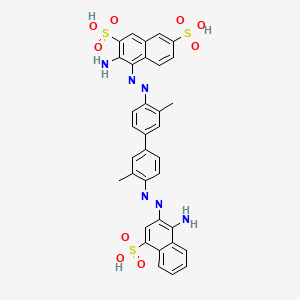

![[(Octylsuccinyl)bis(oxy)]bis[tributylstannane]](/img/structure/B13762260.png)

![2,3,5-Trimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazine 1-oxide](/img/structure/B13762287.png)